molecular formula C24H29BrN2 B11944090 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide CAS No. 853343-81-4

2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide

Cat. No.: B11944090
CAS No.: 853343-81-4
M. Wt: 425.4 g/mol
InChI Key: PAOLEGZDDFTCHA-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Piperidine Introduction: The piperidine moiety can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with piperidine under basic conditions.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or halogenating agents (e.g., bromine) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Piperidine: A common structural motif in many pharmaceuticals.

Uniqueness

2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide is unique due to the combination of the tert-butylphenyl and piperidinyl groups attached to the quinoline core. This unique structure may confer specific biological or chemical properties not found in other quinoline derivatives.

Properties

CAS No.

853343-81-4

Molecular Formula

C24H29BrN2

Molecular Weight

425.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-piperidin-1-ylquinoline;hydrobromide

InChI

InChI=1S/C24H28N2.BrH/c1-24(2,3)19-13-11-18(12-14-19)22-17-23(26-15-7-4-8-16-26)20-9-5-6-10-21(20)25-22;/h5-6,9-14,17H,4,7-8,15-16H2,1-3H3;1H

InChI Key

PAOLEGZDDFTCHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4.Br

Origin of Product

United States

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